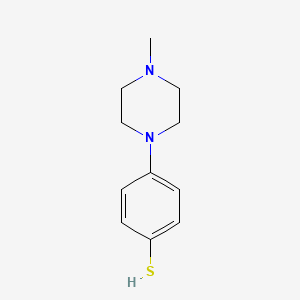

4-(4-Methylpiperazin-1-yl)benzenethiol

Description

4-(4-Methylpiperazin-1-yl)benzenethiol is a sulfur-containing aromatic compound featuring a piperazine moiety substituted at the para-position of a benzene ring. The molecule comprises a thiol (-SH) group directly attached to the benzene ring and a 4-methylpiperazine group, which introduces both lipophilic and basic properties. The piperazine group is a common pharmacophore in drug design due to its ability to enhance solubility and modulate receptor interactions .

Propriétés

Formule moléculaire |

C11H16N2S |

|---|---|

Poids moléculaire |

208.33 g/mol |

Nom IUPAC |

4-(4-methylpiperazin-1-yl)benzenethiol |

InChI |

InChI=1S/C11H16N2S/c1-12-6-8-13(9-7-12)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3 |

Clé InChI |

QLKBHZYUIWYILA-UHFFFAOYSA-N |

SMILES canonique |

CN1CCN(CC1)C2=CC=C(C=C2)S |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)benzenethiol typically involves the reaction of 4-chloromethylbenzenethiol with N-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like n-butanol at room temperature . Another method involves the reduction of 4-nitro-5-thiocyanatophenyl-4-methylpiperazine using lithium aluminum hydride to yield the desired product .

Industrial Production Methods

Industrial production methods for 4-(4-Methylpiperazin-1-yl)benzenethiol often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as nanofiltration and centrifugal filtration are employed to purify the product and remove impurities .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Methylpiperazin-1-yl)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group in precursor compounds can be reduced to amines.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, sodium hypochlorite.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Potassium carbonate, sodium hydroxide.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted piperazine derivatives .

Applications De Recherche Scientifique

4-(4-Methylpiperazin-1-yl)benzenethiol has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of antimicrobial, antitumor, and anti-inflammatory agents

Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.

Industrial Applications: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)benzenethiol involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial DNA replication by targeting enzymes such as DNA gyrase and topoisomerase IV . In anti-inflammatory applications, it may reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Key structural differences among analogs lie in the substituents attached to the benzene ring:

Physicochemical Properties

- Melting Points: Carboxylic acid derivatives (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid, mp 187–190°C) exhibit higher melting points due to hydrogen bonding, whereas alcohols (e.g., [4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanol, mp 96–98°C) have lower thermal stability .

- Solubility : The piperazine group improves water solubility in physiological conditions, a feature exploited in Imatinib for oral bioavailability .

Key Research Findings

- Substituent-Driven Potency : The 4-methylpiperazine group in anti-HCV compounds (e.g., Compound 18) reduces EC50 values by 10-fold compared to 4-methoxy phenyl analogs, suggesting enhanced target engagement .

- Therapeutic Index : High SI values (>20) in methylpiperazine-containing compounds indicate a favorable safety profile, critical for drug development .

- Synthetic Utility : Piperazine derivatives serve as versatile intermediates; for example, methyl benzoate derivatives are precursors to active pharmaceutical ingredients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.